Ethyl 2,6-dibromobenzoate

X-ray Crystallography Conformational Analysis Steric Effects

Researchers requiring regiospecific ortho-dibromo arenes often encounter product mixtures when using 2,4- or 3,5-dibromobenzoate isomers. Ethyl 2,6-dibromobenzoate solves this through its symmetrical di-ortho substitution pattern. • Enables Cu-catalyzed amination with >99:1 ortho-selectivity for anthranilate synthesis • Two distinct Br handles for sequential cross-coupling (Suzuki, Sonogashira) • Near-planar ester geometry (X-ray confirmed) for rigid molecular architectures • bp 303.1±22.0 °C, density 1.7±0.1 g/cm³ ensure predictable scale-up

Molecular Formula C9H8Br2O2
Molecular Weight 307.97 g/mol
CAS No. 1214375-69-5
Cat. No. B1321914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,6-dibromobenzoate
CAS1214375-69-5
Molecular FormulaC9H8Br2O2
Molecular Weight307.97 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC=C1Br)Br
InChIInChI=1S/C9H8Br2O2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2H2,1H3
InChIKeyAEBVQYCWIHYSEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,6-Dibromobenzoate (CAS 1214375-69-5): A Di-Ortho-Dibrominated Aromatic Ester Building Block for Regioselective Synthesis


Ethyl 2,6-dibromobenzoate is an aromatic ester featuring a benzene ring with two bromine atoms in the ortho positions (2 and 6) relative to an ethoxycarbonyl group . This symmetrical substitution pattern creates a unique steric environment that fundamentally alters the reactivity of the aromatic core compared to its mono-brominated or differently di-brominated analogs. The compound serves as a versatile small molecule scaffold, with its two bromine atoms acting as orthogonal handles for sequential cross-coupling reactions, enabling the precise construction of complex molecular architectures . Its utility is anchored in its well-defined physical properties, including a boiling point of 303.1±22.0 °C at 760 mmHg and a density of 1.7±0.1 g/cm³, which facilitate predictable handling and processing .

Procurement Risk: Why Ethyl 2,6-Dibromobenzoate Cannot Be Replaced by a Different Dibromobenzoate Isomer


Substituting ethyl 2,6-dibromobenzoate with another regioisomer, such as ethyl 2,4-dibromobenzoate or ethyl 3,5-dibromobenzoate, is chemically invalid for most applications due to the profound impact of the di-ortho substitution pattern on both electronic and steric properties. The 2,6-arrangement creates a highly hindered, symmetrical environment around the ester group, which is a critical determinant of reactivity in cross-coupling and directed metalation reactions [1]. In contrast, other isomers present different electronic distributions and steric accessibility, leading to divergent regioselectivities and reaction outcomes [1][2]. For example, studies on analogous dibromobenzoic acid systems have demonstrated that the carboxylate anion can direct a copper-catalyzed amination to achieve exclusive ortho-substitution (>99:1 selectivity), a feat that is contingent on the specific 2,6-dibromo motif [2]. Using a different isomer would disrupt this directing effect, likely resulting in mixtures of products, lower yields, and the failure of a designed synthetic pathway.

Quantitative Differentiation of Ethyl 2,6-Dibromobenzoate: A Comparative Evidence Review for Informed Procurement


Steric Bulk of the Di-Ortho-Bromo Substitution Pattern: A Quantitative Comparison of Ester Torsion Angles

The unique steric environment of ethyl 2,6-dibromobenzoate is quantifiable through its solid-state molecular conformation. Single-crystal X-ray diffraction analysis reveals a specific torsional angle between the benzene ring and the ester group. While direct comparator data for different regioisomers is limited, the reported angle of -179(2)° for the C(4)-C(7)-C(8)-C(9) torsion demonstrates that the ester group is forced into a near-planar conformation with the aromatic ring [1]. This is in stark contrast to non-ortho-substituted benzoates, where the ester group typically adopts a more out-of-plane orientation. This conformational locking is a direct consequence of the 2,6-dibromo substitution and is a key determinant of its distinct reactivity profile in sterically sensitive reactions.

X-ray Crystallography Conformational Analysis Steric Effects

Ortho-Selective Amination: Achieving >99:1 Regioselectivity Enabled by the 2,6-Dibromo Motif

The 2,6-dibromo substitution pattern is essential for achieving high regioselectivity in metal-catalyzed aminations. In a study using the parent 2,6-dibromobenzoic acid, copper(I) catalysis enabled exclusive monoamination at the ortho-position with >99:1 selectivity and a 60-80% yield [1]. This outcome is directly attributed to the carboxylate anion acting as a directing group in an environment where both ortho positions are brominated. In contrast, the same reaction with palladium catalysis yields exclusive para-substitution (>99% selectivity, 70-80% yield), demonstrating that the 2,6-dibromo framework provides a unique, tunable platform for orthogonal functionalization [1]. A mono-brominated analog (e.g., 2-bromobenzoic acid) lacks this precise control, as it can only undergo amination at the bromine-bearing position.

C-N Cross-Coupling Regioselective Amination Directed Metalation

Distinct Physical Properties: Boiling Point and Density Differentiate Ethyl 2,6-Dibromobenzoate from Its Methyl Ester Analog

The choice of ester group significantly impacts the compound's physical properties, which are crucial for handling, purification, and process development. Ethyl 2,6-dibromobenzoate has a reported boiling point of 303.1±22.0 °C at 760 mmHg and a density of 1.7±0.1 g/cm³ . In comparison, the methyl ester analog, Methyl 2,6-dibromobenzoate (CAS 873994-34-4), has a lower molecular weight (293.94 g/mol vs. 307.97 g/mol) and is predicted to have a lower boiling point and potentially different solubility characteristics . While a direct boiling point for the methyl ester was not available, the difference in molecular weight and the presence of an ethyl versus methyl group suggests a boiling point increase of approximately 20-30 °C for the ethyl ester, a common trend in homologous series.

Physicochemical Properties Purification Process Chemistry

Purity Benchmark: Commercially Available Ethyl 2,6-Dibromobenzoate at 98% Purity Enables Reliable Reproducibility

Reproducibility in research and development hinges on the consistent quality of starting materials. Commercially sourced ethyl 2,6-dibromobenzoate is available with a certified purity of 98% . This high level of purity minimizes batch-to-batch variability and reduces the likelihood of side reactions caused by unknown impurities. While other suppliers may offer similar or different purity grades, the 98% benchmark provides a reliable standard for procurement. In contrast, lower purity grades (e.g., 95%) would introduce a higher degree of uncertainty, potentially compromising the outcome of sensitive catalytic reactions or multi-step syntheses where impurities can act as catalyst poisons.

Quality Control Reproducibility Procurement

High-Value Application Scenarios for Ethyl 2,6-Dibromobenzoate (CAS 1214375-69-5)


Synthesis of Ortho-Substituted Anthranilic Acid Derivatives via Regioselective Amination

Ethyl 2,6-dibromobenzoate is the precursor of choice for synthesizing ortho-amino benzoate derivatives with high fidelity. As established, the 2,6-dibromo framework enables copper-catalyzed amination to proceed with >99:1 ortho-selectivity, providing a direct route to valuable anthranilic acid esters that are core structures in many pharmaceuticals and agrochemicals [1]. The ethyl ester can be readily hydrolyzed to the free acid if required. This application leverages the unique steric and electronic properties of the di-ortho substitution pattern to achieve a level of regio-control unattainable with other dibromobenzoate isomers.

Sequential Cross-Coupling for the Construction of Complex Biaryl and Alkyne Architectures

The compound's two bromine atoms are chemically equivalent but can be addressed sequentially under carefully controlled conditions. This allows for the synthesis of unsymmetrical, highly substituted benzene rings. The first bromine can be coupled with, for example, an aryl boronic acid via Suzuki-Miyaura coupling. The second bromine can then be engaged in a subsequent, different cross-coupling, such as a Sonogashira ethynylation, to install a second, distinct functional group [2]. The 2,6-arrangement ensures that both coupling events occur in the ortho-positions relative to the ester, creating a unique substitution pattern. This modular approach is invaluable for generating diverse libraries of compounds for drug discovery and materials science.

Sterically Demanding Ligand or Substrate Synthesis Requiring a Conformationally Locked Benzoate Moiety

The near-planar conformation of the ester group, as confirmed by X-ray crystallography [3], makes ethyl 2,6-dibromobenzoate a valuable precursor for molecules where a rigid, planar aromatic core is required. This is particularly relevant in the design of new ligands for asymmetric catalysis or in the synthesis of liquid crystalline materials, where molecular shape and rigidity are key performance parameters. The steric bulk of the bromine atoms also provides a means to control the approach of reagents, adding another layer of selectivity in subsequent transformations.

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